

application of HA-9104 as a radiosensitizer in experiments

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Compound of Interest		
Compound Name:	HA-9104	
Cat. No.:	B12365899	Get Quote

Application Notes: HA-9104 as a Radiosensitizer

Introduction

HA-9104 is a novel small molecule inhibitor designed to enhance the efficacy of radiotherapy in cancer treatment.[1][2] Discovered through structure-based virtual screening, **HA-9104** functions by targeting the UBE2F-CRL5 axis, a key component of the protein neddylation pathway, which is often hyperactivated in various human cancers.[1][3] Its application in experimental settings has demonstrated potent anti-cancer and radiosensitizing activities in both in vitro and in vivo models, particularly in lung and pancreatic cancers.[1][2] These notes provide detailed protocols for utilizing **HA-9104** as a radiosensitizer in a research setting.

Mechanism of Action

HA-9104 exerts its radiosensitizing effects through a dual mechanism:

Inhibition of the UBE2F-CRL5 Neddylation Axis: HA-9104 binds to the neddylation E2 conjugating enzyme, UBE2F, leading to a reduction in its protein levels.[1][4] This action inhibits the neddylation of cullin-5, which is essential for the activation of the Cullin-RING E3 Ligase-5 (CRL5) complex.[3][5] The inactivation of CRL5 prevents the degradation of its substrates, including the pro-apoptotic protein NOXA.[1][6] The subsequent accumulation of NOXA triggers apoptosis in cancer cells.[1][3]



Induction of DNA Damage and Cell Cycle Arrest: The 7-azaindole group within the HA-9104 structure appears to form DNA adducts, directly causing DNA damage.[1][3] This damage response leads to cell cycle arrest in the G2/M phase.[3] Cells in the G2/M phase are known to be more susceptible to the cytotoxic effects of ionizing radiation.[2]

The combination of enhanced apoptosis and G2/M arrest synergistically sensitizes cancer cells to radiation therapy.

Caption: Mechanism of **HA-9104**-induced radiosensitization.

Data Presentation

The efficacy of **HA-9104** as a growth inhibitor and a radiosensitizer has been quantified in various cancer cell lines. The data below is summarized from studies on lung and pancreatic cancer cells.

Table 1: In Vitro Efficacy of HA-9104

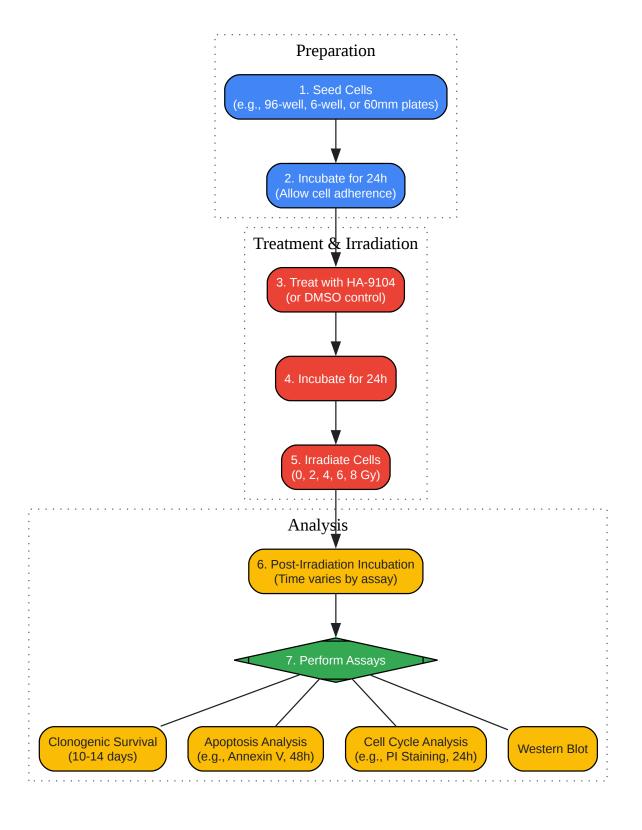
Cell Line	Cancer Type	Parameter	Value	Conditions
H1650	Lung	IC ₅₀	~1-5 μM	72h treatment
H2170	Lung	IC ₅₀	~1-5 μM	72h treatment
H358	Lung	IC ₅₀	~1-5 μM	72h treatment
H1650	Lung	SER¹	1.41	1 μM HA-9104, 24h pre- incubation
MIAPaCa-2	Pancreatic	SER ¹	1.38	1 μM HA-9104, 24h pre- incubation

¹SER: Sensitizing Enhancement Ratio, a measure of the enhanced effect of radiation in the presence of the sensitizing agent.[2][7]

Experimental Protocols



The following are detailed protocols for key experiments to evaluate **HA-9104** as a radiosensitizer.





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